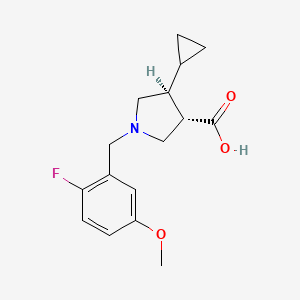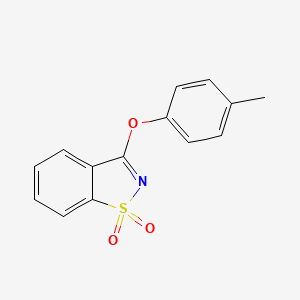![molecular formula C21H24N4O B5656038 2-{[1-(4-methylbenzyl)-3-phenyl-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5656038.png)
2-{[1-(4-methylbenzyl)-3-phenyl-1H-1,2,4-triazol-5-yl]methyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-{[1-(4-methylbenzyl)-3-phenyl-1H-1,2,4-triazol-5-yl]methyl}morpholine" belongs to a class of chemicals that have garnered interest due to their potential biological activities and applications in various fields. The structure consists of a 1,2,4-triazole ring, a morpholine ring, and a benzyl group, making it a candidate for in-depth analysis.
Synthesis Analysis
The synthesis of related compounds involves the reaction of 3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones with morpholine and formaldehyde, indicating a multi-step synthetic route involving condensation and reduction steps (Kotan & Yüksek, 2016).
Molecular Structure Analysis
The molecular structure of related triazole compounds has been elucidated using IR, 1H-NMR, 13C-NMR spectral data, and X-ray crystallography, providing insights into the bond angles, bond lengths, and overall geometry of these molecules. These studies help in understanding the electronic and spatial configuration, which is crucial for predicting the reactivity and interactions of the molecule (Kotan & Yüksek, 2016).
Chemical Reactions and Properties
The reactivity of the 1,2,4-triazole ring within these compounds is of particular interest due to its potential for further functionalization. The triazole ring can participate in nucleophilic substitution reactions and has been explored for various synthetic applications, including the creation of derivatives with enhanced biological activities (Hale et al., 1998).
Propiedades
IUPAC Name |
2-[[2-[(4-methylphenyl)methyl]-5-phenyl-1,2,4-triazol-3-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-16-7-9-17(10-8-16)15-25-20(13-19-14-22-11-12-26-19)23-21(24-25)18-5-3-2-4-6-18/h2-10,19,22H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKYTRCRLHBCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NC(=N2)C3=CC=CC=C3)CC4CNCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(4-methylbenzyl)-3-phenyl-1H-1,2,4-triazol-5-yl]methyl}morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-methoxyethyl)-2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5655969.png)
![5-methyl-4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5655974.png)
![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine](/img/structure/B5655982.png)

![4-[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid](/img/structure/B5656006.png)
![4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B5656013.png)

![rel-(1S,5R)-6-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5656023.png)
![5-acetyl-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5656030.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-3-methylpiperidine](/img/structure/B5656050.png)
![2-[3-(2-methoxyethyl)-5-(5-methoxy-2-furyl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5656053.png)
![3-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5656064.png)
